1-(1-ethyl-1H-imidazol-2-yl)piperazine dihydrochloride is a chemical compound with the molecular formula C₉H₁₈Cl₂N₄. This compound is a derivative of both piperazine and imidazole, which are significant in medicinal chemistry due to their diverse biological activities. The compound is primarily utilized in scientific research, particularly in pharmacological studies, owing to its unique properties and potential therapeutic applications.
The compound can be classified under heterocyclic compounds, specifically as a piperazine derivative. It is recognized for its structural complexity and is often studied for its interactions in biological systems. Sources such as PubChem provide detailed information on its chemical properties and biological activities, indicating its relevance in various scientific fields .
The synthesis of 1-(1-ethyl-1H-imidazol-2-yl)piperazine dihydrochloride typically involves the reaction between 1-ethylimidazole and piperazine. This reaction is conducted under controlled conditions to ensure high yield and purity. Common solvents used include dichloromethane or ethanol, with catalysts such as palladium on carbon or platinum oxide aiding the reaction process.
The synthesis can be broken down into key steps:
The molecular structure of 1-(1-ethyl-1H-imidazol-2-yl)piperazine dihydrochloride features a piperazine ring substituted with an imidazole moiety. The compound's InChI (International Chemical Identifier) is:
The InChI Key is NOTNUFZGHHWPQO-UHFFFAOYSA-N, which provides a unique identifier for database searches .
1-(1-ethyl-1H-imidazol-2-yl)piperazine dihydrochloride participates in several chemical reactions:
These reactions are crucial for modifying the compound for specific applications in medicinal chemistry.
The mechanism of action of 1-(1-ethyl-1H-imidazol-2-yl)piperazine dihydrochloride primarily involves its interaction with biological targets. While specific pathways may vary depending on the application, it generally acts by modulating receptor activity or enzyme functions within biological systems. This modulation can lead to various pharmacological effects that are being explored in research settings .
Key physical properties include:
Chemical properties include:
This compound has several applications in scientific research:
Fragment-based approaches enable efficient assembly of the piperazine-imidazole core. Key synthons include N-ethylimidazole fragments (e.g., 1-ethyl-1H-imidazole-2-carbaldehyde) and piperazine building blocks (e.g., N-Boc-piperazine). These fragments are coupled via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling. The SNAr route involves displacing a leaving group (chloride or bromide) from the imidazole C2 position using piperazine’s secondary nitrogen, typically in polar aprotic solvents like DMF at 60–80°C [7].
Cross-coupling strategies employ Buchwald-Hartwig amination, where palladium catalysts (e.g., Pd2(dba)3/XPhos) facilitate C–N bond formation between halogenated imidazoles and piperazines. This method achieves superior regioselectivity for N-alkylated imidazoles, with yields exceeding 85% under optimized conditions [7] [8]. Post-coupling, acidic deprotection (e.g., HCl/dioxane) yields the free base, which is converted to the dihydrochloride salt.
Method | Catalyst/Reagent | Yield (%) | Purity (%) |
---|---|---|---|
SNAr | K₂CO₃, DMF | 72–78 | >95 |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos | 85–92 | >98 |
Reductive Amination | NaBH₃CN, MeOH | 65–70 | 90 |
N-Alkylation of piperazine precursors is a cornerstone for installing the 1-ethylimidazole moiety. A two-step sequence is optimal:
Cyclization alternatives involve constructing the imidazole ring in situ from α-amino ketones and cyanamide derivatives in the presence of piperazine. However, this route suffers from lower yields (<60%) due to competing polymerization [7].
Step | Reagents | Temperature | Time (h) | Yield (%) |
---|---|---|---|---|
Boc Protection | (Boc)₂O, K₂CO₃, DMF | 25°C | 12 | 95 |
Alkylation | 2-Cl-1-ethylimidazole, KOH, Acetone | 40°C | 19 | 73 |
TFA Deprotection | TFA, CH₂Cl₂ | 25°C | 1 | 98 |
Salt Formation | HCl/dioxane | 0–5°C | 2 | 89 |
Salt formation is essential for improving solubility and crystallinity. The free base is dissolved in anhydrous ethanol or acetone, and HCl gas (or 4M HCl/dioxane) is added dropwise at 0–5°C to prevent decomposition. Critical parameters include:
Crystallization is optimized using anti-solvent diffusion. Adding diethyl ether to the HCl-salt solution in ethanol yields needle-like crystals with >99.5% purity. Alternatively, reverse-phase chromatography (C18 column, water/acetonitrile with 0.1% formic acid) separates the dihydrochloride from neutral impurities [4] [7].
Lyophilization (freeze-drying) generates amorphous salts suitable for pharmaceutical formulations. This method maintains chemical stability while achieving residual solvent levels <500 ppm (ICH limits) [8].
Method | Conditions | Purity (%) | Crystal Form |
---|---|---|---|
Anti-Solvent Diffusion | Ethanol/Et₂O, 0–5°C | 99.5 | Needle-like crystals |
Reverse-Phase HPLC | H₂O/MeCN + 0.1% HCO₂H | 99.9 | Amorphous |
Lyophilization | Aqueous HCl, −50°C, 0.01 mbar | 99.0 | Free-flowing powder |
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0